molecular formula C9H17NO2 B050030 Butyl pyrrolidine-3-carboxylate CAS No. 122079-54-3

Butyl pyrrolidine-3-carboxylate

Cat. No.: B050030
CAS No.: 122079-54-3
M. Wt: 171.24 g/mol
InChI Key: GPAHFRRSJVMHAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. This compound is of interest in various fields of scientific research and industrial applications.

Scientific Research Applications

Butyl pyrrolidine-3-carboxylate has a wide range of applications in scientific research, including:

Safety and Hazards

“Butyl pyrrolidine-3-carboxylate” is considered hazardous. It is highly flammable and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled .

Future Directions

Pyrrolidine derivatives, including “Butyl pyrrolidine-3-carboxylate”, have potential applications in drug discovery due to their versatile scaffold for novel biologically active compounds . They can be used to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method allows for the synthesis of highly enantiomerically enriched pyrrolidine-3-carboxylic acids, which can then be esterified to form butyl pyrrolidine-3-carboxylate.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method is more efficient, versatile, and sustainable compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

Butyl pyrrolidine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Comparison with Similar Compounds

Butyl pyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

    Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.

    Pyrrolidine-2,5-diones: Compounds with anticonvulsant activity.

    Prolinol: A pyrrolidine derivative used in asymmetric synthesis.

The uniqueness of this compound lies in its specific ester group and the resulting biological and chemical properties .

Properties

IUPAC Name

butyl pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-3-6-12-9(11)8-4-5-10-7-8/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAHFRRSJVMHAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00556779
Record name Butyl pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122079-54-3
Record name Butyl pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.